molecular formula C10H12O3 B1346789 2-(3,4-Dimethoxyphenyl)acetaldehyde CAS No. 5703-21-9

2-(3,4-Dimethoxyphenyl)acetaldehyde

Cat. No. B1346789
CAS RN: 5703-21-9
M. Wt: 180.2 g/mol
InChI Key: RIVVYJWUHXMGSK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a known human metabolite of dexverapamil, arverapamil, Norverapamil, and Verapamil .


Molecular Structure Analysis

The molecular weight of 2-(3,4-Dimethoxyphenyl)acetaldehyde is 180.20 g/mol . The InChI code is 1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 . The canonical SMILES string is COC1=C(C=C(C=C1)CC=O)OC .


Physical And Chemical Properties Analysis

The computed properties of 2-(3,4-Dimethoxyphenyl)acetaldehyde include a molecular weight of 180.20 g/mol, XLogP3 of 0.9, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Environmental Detection

2-(3,4-Dimethoxyphenyl)acetaldehyde is involved in detecting carbonyl compounds in environmental samples. Houdier et al. (2000) describe a molecular probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, used for measuring trace amounts of carbonyl compounds like aldehydes and ketones in water samples. This method's sensitivity allows for detecting very low concentrations of compounds such as formaldehyde and acetaldehyde in environmental samples like snow, ice, and cloud-water (Houdier et al., 2000).

Molecular Mechanisms in Carcinogenesis

The reactivity of acetaldehyde, a related compound, is significant in understanding molecular mechanisms of carcinogenesis. Mizumoto et al. (2017) discuss how acetaldehyde causes DNA damage, including DNA adducts and mutations, particularly in squamous epithelium. This research helps in understanding the carcinogenic nature of acetaldehyde, especially in relation to alcohol consumption and squamous cell carcinomas (Mizumoto et al., 2017).

Photocatalysis Research

Pd/WO(3) photocatalysts have been studied for their ability to oxidize acetaldehyde under light irradiation. Arai et al. (2008) demonstrated the complete oxidation of acetaldehyde to CO2 over this photocatalyst under both fluorescent and visible-light irradiation. This research is pivotal for understanding the role of photocatalysis in environmental remediation and air pollution control (Arai et al., 2008).

Aqueous Phase Reforming

The role of acetaldehyde in aqueous phase reforming is another area of research. Nozawa et al. (2015) investigated the addition of rhenium to TiO2-supported Rh and Ir catalysts in the reforming of ethanol. They found that the addition of Re accelerated the hydration of acetaldehyde, forming acetic acid, which is crucial for understanding the mechanisms of ethanol dehydrogenation and acetaldehyde decomposition in catalysis (Nozawa et al., 2015).

Chemistry of Combustion Processes

Understanding the chemical structures of flames fueled by acetaldehyde is essential for developing core combustion mechanisms and reducing emissions. Tao et al. (2017) studied the chemical structures of low-pressure laminar premixed acetaldehyde flamesand identified about 40 species, providing valuable information for future mechanism development in combustion processes (Tao et al., 2017).

Acetaldehyde Adduct Formation

Wang et al. (2000) identified three new types of stable acetaldehyde DNA adducts, including an interstrand cross-link. This study is significant for understanding the mutagenic and carcinogenic properties of acetaldehyde, a compound closely related to 2-(3,4-Dimethoxyphenyl)acetaldehyde, by exploring its reactions with DNA (Wang et al., 2000).

Multicomponent Synthesis in Organic Chemistry

In the field of organic chemistry, the multicomponent synthesis of complex compounds involves acetaldehyde derivatives. Turgunalieva et al. (2023) explored the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines using acetaldehyde diethyl acetal, demonstrating a novel approach to synthesizing complex organic compounds (Turgunalieva et al., 2023).

Alcoholic Fermentation Kinetics

Jackowetz et al. (2011) investigated the kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae, examining how various enological parameters affect acetaldehyde production. This research provides insights into the fermentation process and its by-products, relevant for ethanol production and beverage industries (Jackowetz et al., 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVYJWUHXMGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205640
Record name 3,4-Dimethoxybenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)acetaldehyde

CAS RN

5703-21-9
Record name 3,4-Dimethoxybenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5703-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzeneacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxybenzeneacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dimethoxyphenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZENEACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS521IRB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.80 g of isopropyl isopropylthiomethyl sulfoxide was dissolved in 15 ml. of tetrahydrofuran, and under cooling with ice, 240 mg of sodium hydride was added, and the solution was stirred for one hour. 2.31 g of 3,4-dimethoxybenzyl bromide was added, and the mixture was stirred for 20 hours at room temperature, and for 3 hours at 35°C. 100 ml. of methylene chloride was added. After separating the insoluble water by filtration, the filtrate was concentrated at reduced pressure. The residue was dissolved in 20 ml. of tetrahydrofuran, and with the addition of 10 drops of concentrated sulfuric acid, the solution was stirred for 10 hours at 50°C. 500 mg of sodium bicarbonate was added, and the mixture was stirred for 30 minutes at room temperature. Then, the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was subjected to column chromatography to give 631 mg of (3,4-dimethoxyphenyl)acetaldehyde in a yield of 35%.
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isopropyl isopropylthiomethyl sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
28
Citations
B Singh, P Gupta, A Chaubey, R Parshad… - Tetrahedron …, 2008 - Elsevier
A facile and efficient synthesis of optically active α-methoxyaryl acetic acids (up to 95% ee), α-methoxyaryl ethanols (up to 93% ee) and α-methoxyaryl acetonitriles (up to 93% ee) was …
Number of citations: 8 www.sciencedirect.com
M Golkowski, T Ziegler - Synthesis, 2013 - thieme-connect.com
The synthesis of a novel, hydrophilic dibenzocyclooctyne derivative for strain-promoted alkyne-azide cycloaddition (SPAAC) is described. Starting from 2-(3,4-dimethoxyphenyl)…
Number of citations: 7 www.thieme-connect.com
BM Fox, R Natero, K Richard, R Connors… - Bioorganic & medicinal …, 2011 - Elsevier
We discovered novel pyrrolidine MCHR1 antagonist 1 possessing moderate potency. Profiling of pyrrolidine 1 demonstrated that it was an inhibitor of the hERG channel. Investigation of …
Number of citations: 15 www.sciencedirect.com
X Wang, X Qiu, J Wei, J Liu, S Song, W Wang… - Organic letters, 2018 - ACS Publications
A novel and practical Cu-catalyzed aerobic oxidative synthesis of thiazoles was developed. This chemistry for the first time achieved thiazole construction from simple aldehydes, amines…
Number of citations: 71 pubs.acs.org
R Venkateshwarlu, B Chinnababu, U Ramulu… - …, 2017 - pubs.rsc.org
Stereoselective total synthesis of (−)-kunstleramide, a cytotoxic dienamide from the bark of Beilschmiedia kunstleri gamble, has been accomplished by using Keck's asymmetric …
Number of citations: 21 pubs.rsc.org
F Hayat, L Kang, CY Lee, D Shin - Tetrahedron, 2015 - Elsevier
Arylnaphthalene lactones, which are natural lignans and isolated from a wide range of plants, exhibit significant biological activity, including anticancer and antiviral activities. In this …
Number of citations: 19 www.sciencedirect.com
W Huang, S Chen, J Yang, A El‐Harairy… - Advanced Synthesis …, 2019 - Wiley Online Library
An efficient strategy for the synthesis of bicyclic and tricyclic (aza‐)arenes from a nucleophilic (aza‐)arene with an electrophilic side arm was developed. The (aza‐)arene precursor has …
Number of citations: 7 onlinelibrary.wiley.com
X Ma, W Zhang - Iscience, 2022 - cell.com
One-pot synthesis is an active topic in organic chemistry due to its intrinsic advantages of simple operation, high mass efficiency, low cost, and less amount of waste disposal. Among …
Number of citations: 7 www.cell.com
JN Rees - 2009 - search.proquest.com
Parkinson’s disease (PD) is a neurodegenerative disorder characterized by two pathological hallmarks, selective loss of dopaminergic neurons and intraneuronal protein aggregation. …
Number of citations: 3 search.proquest.com
CK Wu, Z Weng, DY Yang - Organic letters, 2019 - ACS Publications
An efficient construction of 1-phenylchromeno[3,4-b]pyrrol-4(3H)-one via coupling of 1-styrylpyrrolidine and 4-chloro-3-nitrocoumarin as a key step is reported. This reaction is further …
Number of citations: 22 pubs.acs.org

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